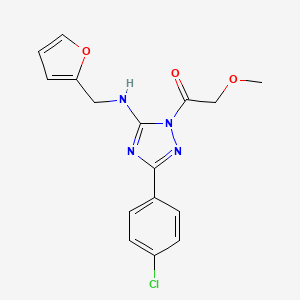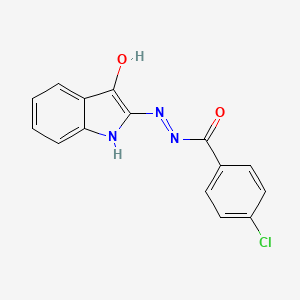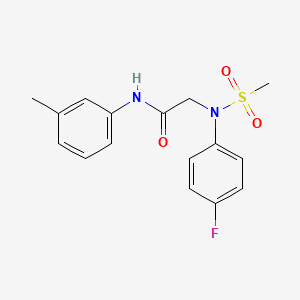
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMG-9, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
科学研究应用
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. It has been shown to improve cognitive function and reduce symptoms in animal models of these disorders. N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been used as a tool compound to study the role of GlyT1 in synaptic transmission and plasticity.
作用机制
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine at the synapse, which enhances NMDA receptor function and promotes synaptic plasticity. This mechanism of action has been implicated in the therapeutic effects of GlyT1 inhibitors in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase extracellular glycine levels in the brain, which enhances NMDA receptor function and promotes synaptic plasticity. It has also been shown to improve cognitive function and reduce symptoms in animal models of neurological and psychiatric disorders. Additionally, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a favorable safety profile in preclinical studies.
实验室实验的优点和局限性
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in scientific research, including its selectivity for GlyT1, its favorable safety profile, and its potential therapeutic applications in various neurological and psychiatric disorders. However, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
未来方向
For research on N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide include further characterization of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its therapeutic potential in clinical trials. Additionally, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide could be used as a tool compound to study the role of GlyT1 in synaptic transmission and plasticity in various neurological and psychiatric disorders.
合成方法
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline and 3-methylbenzaldehyde to form an intermediate compound, which is then reacted with methylsulfonyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is important for its use in scientific research.
属性
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-4-3-5-14(10-12)18-16(20)11-19(23(2,21)22)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHTUHBUVQYNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

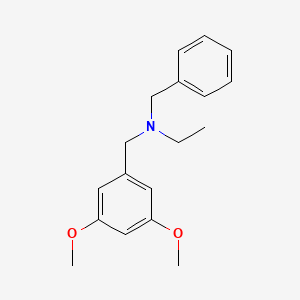
![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)
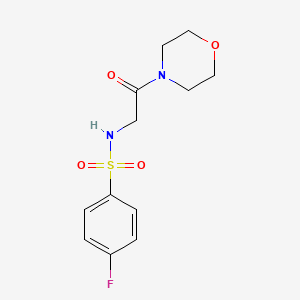

![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)

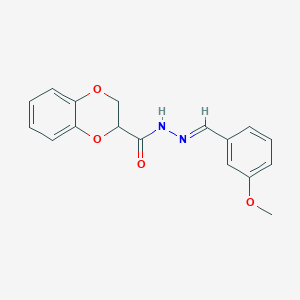
![2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
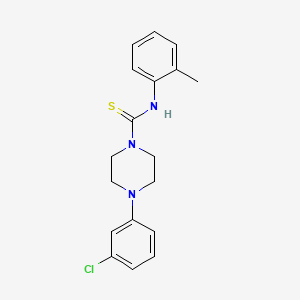
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)
